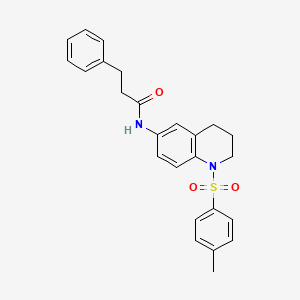

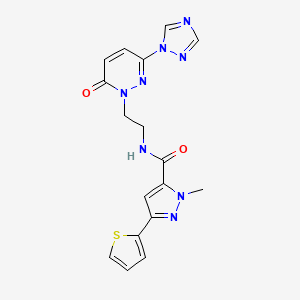

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide” is a complex organic molecule. It is related to the class of compounds known as tetrahydroisoquinolines , which are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Indole derivatives, including our compound of interest, play a crucial role in cancer research. Their ability to interfere with cell growth, apoptosis, and angiogenesis makes them promising candidates for cancer therapy. Researchers have explored the potential of this compound in inhibiting cancer cell proliferation, particularly against specific cancer types. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Tubulin Polymerization Inhibition

The compound’s structure suggests potential interactions with tubulin, a protein critical for microtubule assembly. Inhibiting tubulin polymerization disrupts cell division and can be exploited for cancer treatment. Investigating its effects on tubulin dynamics and its selectivity against cancer cells could provide valuable insights .

Antimicrobial Properties

Indole derivatives often exhibit antimicrobial activity. Researchers have explored their effectiveness against bacteria, fungi, and parasites. Our compound may have unique interactions with microbial targets, making it a potential lead for novel antimicrobial agents. Investigating its spectrum of activity and safety profile is essential .

Neuroprotective Effects

Indoles are known for their neuroprotective properties. They modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. Our compound’s structure suggests possible interactions with neural receptors or enzymes. Studying its impact on neurodegenerative diseases or brain injury models could reveal its therapeutic potential .

Anti-inflammatory Applications

Indole derivatives often possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes, making them attractive for managing inflammatory disorders. Investigating whether our compound attenuates inflammation in cellular or animal models could provide valuable data .

Heterocyclic Synthesis

Beyond its biological applications, the synthesis of indole derivatives remains an active area of research. Novel methods for constructing indole moieties are continually explored. Researchers aim to develop efficient, sustainable, and scalable synthetic routes. Investigating the synthesis of our compound and its intermediates could contribute to this field .

Wirkmechanismus

Target of Action

The compound, 3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that tetrahydroisoquinoline analogs can interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its structural similarity to tetrahydroisoquinoline, which is known to have diverse biological activities . .

Pharmacokinetics

The water solubility of similar compounds has been reported, which can influence the bioavailability .

Result of Action

It is known that tetrahydroisoquinoline analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Eigenschaften

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c1-19-9-13-23(14-10-19)31(29,30)27-17-5-8-21-18-22(12-15-24(21)27)26-25(28)16-11-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXFBWPCFPWWKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)

![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)